molecular formula C10H13BrN2O2 B1279811 tert-Butyl (5-bromopyridin-3-yl)carbamate CAS No. 361550-43-8

tert-Butyl (5-bromopyridin-3-yl)carbamate

Cat. No.: B1279811
CAS No.: 361550-43-8
M. Wt: 273.13 g/mol
InChI Key: MCNMZLIJAOGTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-bromopyridin-3-yl)carbamate: is an organic compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position and a tert-butyl carbamate group at the 3-position. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromopyridin-3-yl)carbamate typically involves the reaction of 5-bromopyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

5-bromopyridin-3-amine+tert-butyl chloroformatetert-Butyl (5-bromopyridin-3-yl)carbamate\text{5-bromopyridin-3-amine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-bromopyridin-3-amine+tert-butyl chloroformate→tert-Butyl (5-bromopyridin-3-yl)carbamate

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis with appropriate adjustments for reaction conditions, purification, and safety measures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

    Coupling Products: Products typically include biaryl compounds or other complex organic molecules.

Mechanism of Action

The mechanism of action for tert-Butyl (5-bromopyridin-3-yl)carbamate largely depends on its application. In synthetic chemistry, it acts as a building block for more complex molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNMZLIJAOGTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464838
Record name tert-Butyl (5-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361550-43-8
Record name tert-Butyl (5-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 361550-43-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-bromo nicotinic acid (10.0 g, 49.5 mmol) in 1,4-dioxane (70 mL) was treated with diphenylphosphoryl azide (12.8 mL, 59 mmol) and triethylamine (8 mL, 59 mmol) at ambient temperature. The solution was allowed to stir for 30 minutes. t-Butyl alcohol (23 mL) was added and the reaction was heated to 75° C. overnight. After cooling to ambient temperature, the solvent was removed under reduced pressure and the residue was dissolved in EtOAc (100 mL) and washed with water (100 mL), followed by saturated aqueous NaHCO3 (100 mL) and 1 N HCl (50 mL). The organic layer was dried (Na2SO4), filtered and concentrated. The crude bromide was purified by flash chromatography (SiO2, 0% to 25% MeOH/CH2Cl2) to afford the title compound as a solid (4.0 g, 30%). 1H NMR (400 Mz, CDCl3) δ 9.82 (s, 1H), 8.55 (d, 1H, J=2.27 Hz), 8.28 (d, 1H, J=2.0 Hz), 8.16 (s, 1H), 1.47 (s, 9H). HPLC tR=3.65 min (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min gradient, monitored at 220 nm). [M+H+]=273.17.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (5-bromopyridin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.